

A Comparative Efficacy Analysis of CETP Inhibitors: BMS-795311 and Anacetrapib

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Compound of Interest

Compound Name: BMS-795311

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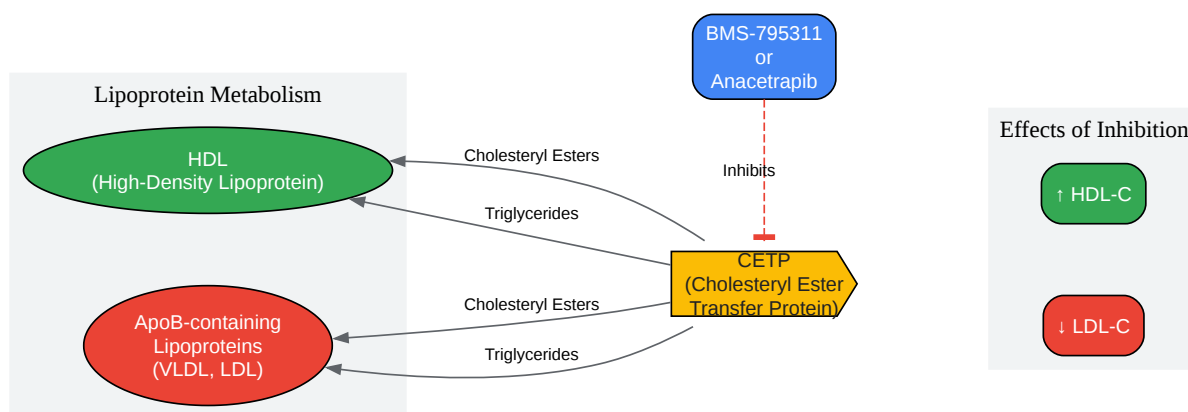
This guide provides an objective comparison of the efficacy of two cholesteryl ester transfer protein (CETP) inhibitors, **BMS-795311** and anacetrapib. The information is compiled from available preclinical and clinical data to support research and drug development efforts in the field of cardiovascular disease.

Introduction

Cholesteryl ester transfer protein (CETP) has been a significant target for therapeutic intervention in dyslipidemia. By inhibiting CETP, these agents aim to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby potentially reducing the risk of atherosclerotic cardiovascular disease. This guide focuses on a direct comparison of two such inhibitors: **BMS-795311**, a potent preclinical candidate, and anacetrapib, a drug that has undergone extensive clinical evaluation.

Mechanism of Action: CETP Inhibition

Both **BMS-795311** and anacetrapib function by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. By blocking this transfer, these inhibitors lead to an increase in the cholesterol content of HDL particles and a decrease in the cholesterol content of ApoB-containing lipoproteins.



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Diagram 1: Mechanism of Action of CETP Inhibitors.

Preclinical Efficacy

While clinical data for **BMS-795311** is not publicly available, preclinical studies have established its potency as a CETP inhibitor.

Compound	Assay Type	IC50	Reference
BMS-795311	Enzyme-based scintillation proximity assay	4 nM	[1][2][3][4]
Human whole plasma assay	0.22 μ M	[1][4]	
Anacetrapib	-	-	-

Note: Specific IC50 values for anacetrapib from comparable preclinical assays were not readily available in the searched literature.

Preclinical animal studies have demonstrated that **BMS-795311** effectively inhibits CETP activity and increases HDL-C levels. In human CETP (hCETP)/apoB-100 dual transgenic mice, oral administration of **BMS-795311** at doses of 1-3 mg/kg inhibited plasma cholesteryl ester transfer activity.[1] Furthermore, in moderately-fat fed hamsters, **BMS-795311** increased HDL cholesterol content and size, with an efficacy comparable to torcetrapib.[4]

Clinical Efficacy: Anacetrapib

Anacetrapib has been extensively studied in large-scale clinical trials, most notably the REVEAL (Randomized Evaluation of the Effects of Anacetrapib Through Lipid-modification) and DEFINE (Determining the Efficacy and Tolerability of CETP INhibition with AnacEtrapib) studies.

Lipid Profile Modification

Anacetrapib has demonstrated significant effects on the lipid profile of patients.

Lipid Parameter	DEFINE Trial (% change vs. Placebo)	REVEAL Trial (% change vs. Placebo)	Reference
LDL-C	-39.8%	-17% to -41%	[5][6]
HDL-C	+138.1%	+104%	[7][5][6]
Non-HDL-C	-31.7%	-18%	[7][6]
ApoB	-21%	-18%	[7][6]
Lp(a)	-36.4%	-25%	[7][8][9]

Cardiovascular Outcomes: The REVEAL Trial

The REVEAL trial was a large, randomized, placebo-controlled study that assessed the efficacy and safety of anacetrapib in over 30,000 adults with atherosclerotic vascular disease who were receiving intensive statin therapy.[7]

Outcome	Anacetrapib Group	Placebo Group	Rate Ratio (95% CI)	P-value	Reference
Major Coronary Events	10.8%	11.8%	0.91 (0.85-0.97)	0.004	[7][10][11]

The trial demonstrated that the addition of anacetrapib to intensive statin therapy resulted in a statistically significant, albeit modest, reduction in the incidence of major coronary events.[7][11]

Experimental Protocols

REVEAL Trial Methodology

The REVEAL trial provides a robust example of a late-stage clinical trial protocol for a CETP inhibitor.



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Diagram 2: Simplified Workflow of the REVEAL Clinical Trial.

Key aspects of the REVEAL trial protocol included:[\[7\]](#)

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: Adults with pre-existing atherosclerotic vascular disease.
- Intervention: Anacetrapib 100 mg daily or matching placebo, in addition to intensive atorvastatin therapy.
- Primary Outcome: Composite of coronary death, myocardial infarction, or coronary revascularization.

Preclinical Assay Protocol (Example)

Enzyme-based Scintillation Proximity Assay (SPA) for CETP Inhibition (General Protocol):

- Reagents: Recombinant human CETP, donor particles (e.g., liposomes containing radiolabeled cholesteryl ester), and acceptor particles (e.g., biotinylated HDL).
- Procedure:
 - Incubate CETP with the test compound (**BMS-795311** or anacetrapib) at varying concentrations.
 - Add donor and acceptor particles to initiate the transfer reaction.
 - Add streptavidin-coated SPA beads, which bind to the biotinylated HDL acceptor particles.
- Detection: As the radiolabeled cholesteryl ester is transferred to the HDL acceptor particles, it comes into close proximity with the SPA beads, generating a light signal that is detected by a scintillation counter.
- Analysis: The concentration of the test compound that inhibits CETP activity by 50% (IC50) is calculated.

Discussion and Conclusion

The available data presents a clear distinction between **BMS-795311** and anacetrapib. **BMS-795311** is a highly potent CETP inhibitor in preclinical models, as evidenced by its low nanomolar IC50 value.[1][2][3][4] However, a comprehensive assessment of its efficacy and safety in humans is not possible due to the lack of publicly available clinical trial data. The development status of **BMS-795311** remains unclear.

In contrast, anacetrapib has been thoroughly evaluated in large-scale clinical trials. The REVEAL study demonstrated a modest but statistically significant reduction in major coronary events when anacetrapib was added to statin therapy in high-risk patients.[7][10][11] This clinical benefit was accompanied by substantial improvements in the lipid profile, including a marked increase in HDL-C and a significant reduction in LDL-C, non-HDL-C, ApoB, and Lp(a). [7][5][6]

For researchers and drug development professionals, the story of these two molecules highlights the critical transition from preclinical potency to clinical efficacy and safety. While the preclinical profile of **BMS-795311** was promising, the extensive clinical development of anacetrapib provides valuable insights into the potential, as well as the challenges, of CETP inhibition as a therapeutic strategy for cardiovascular disease. Future research in this area will likely focus on optimizing the risk-benefit profile of CETP inhibitors and identifying patient populations most likely to benefit from this class of drugs.

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